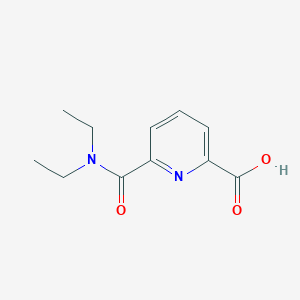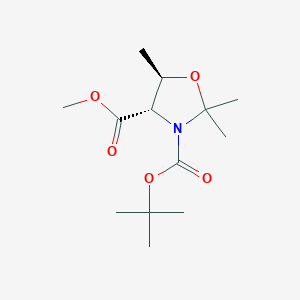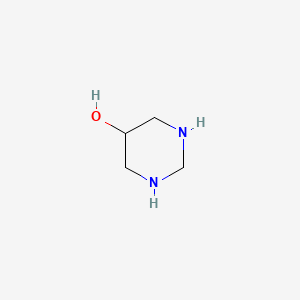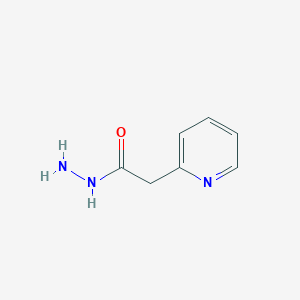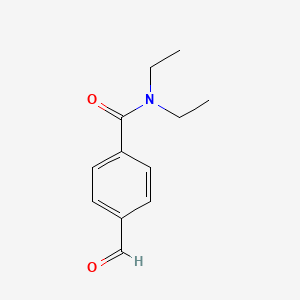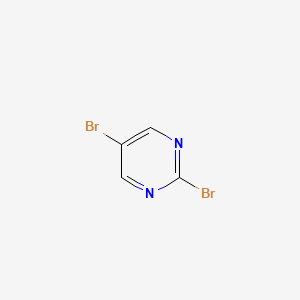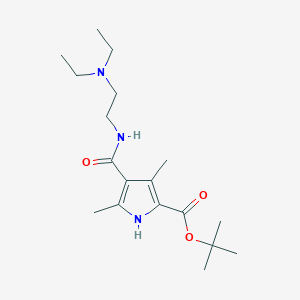
2,4-二氯-3,6-二甲基吡啶
描述
2,4-Dichloro-3,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-3,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
选择性区域催化
2,4-二氯-3,6-二甲基吡啶被用于选择性合成,如Ruggeri等人(2008年)所示。他们的研究突出了通过选择适当的催化剂和溶剂对2,4-二氯-3,6-二甲基吡啶进行mesitol的受控加成。这个过程在有机化学中非常重要,可以以高精度创建特定的分子结构(Ruggeri et al., 2008)。
分子结构分析
Majerz等人(1994年)专注于涉及二氯硝基酚和二甲基吡啶衍生物的氢键加合物的结构和红外光谱分析。这样的研究对于理解分子相互作用并设计具有期望性质的新化合物至关重要(Majerz et al., 1994)。
离子迁移谱
Eiceman,Nazarov和Stone(2003年)研究了包括2,4-二甲基吡啶在内的化合物的离子迁移谱。这项研究对于分析化学领域特别是在开发检测和分析化合物的方法方面具有贡献(Eiceman et al., 2003)。
聚合过程
在聚合化学中,Higashimura等人(1989年)展示了2,6-二甲基吡啶在乙烯单体的活性阳离子聚合中的应用。这项研究对于开发具有受控性质的新聚合材料非常重要(Higashimura et al., 1989)。
杂环N-氧化物的制备
Zhong,Guo和Song(2004年)探索了使用各种吡啶(包括2,4-二甲基吡啶)制备杂环N-氧化物的高效方法。这种方法在有机合成中非常有价值,特别是在创建具有特定氧化状态的化合物方面(Zhong et al., 2004)。
微波辅助合成
郭福张等人(2010年)利用微波辐射从2,6-二甲基吡啶合成吡啶二羧酸。这种创新方法突显了微波技术在提高化学合成效率方面的潜力(Guo-Fu Zhang et al., 2010)。
氢键研究
Dega-Szafran等人(1996年)研究了二氯硝基酚与二甲基吡啶衍生物的复合物中的氢键。这项研究对于理解分子复合物中的氢键机制至关重要,这对于设计具有特定分子间相互作用的药物和材料具有影响(Dega-Szafran等人,1996年)。
反应动力学和分子重排
Anderson和Johnson(1966年)研究了二甲基二氯吡啶衍生物的碱催化反应,重点关注重排反应。理解这些反应动力学对于合成化学中创建和操纵复杂有机分子非常重要(Anderson & Johnson, 1966)。
光谱应用
Pugh(2006年)研究了二卤二甲基吡啶(包括2,6-二溴-3,5-二甲基吡啶)的结构特性。这样的研究有助于开发用于分析和表征小有机分子的光谱方法(Pugh, 2006)。
生物活性化合物合成
Marquez et al. (2015) 进行了关于氰吡啶衍生物的理论研究,包括二甲基吡啶化合物,重点关注它们作为抗微生物和抗癌剂的潜力。这项研究对于新治疗药物的开发具有重要意义 (Marquez et al., 2015)。
沸石表征
Corma, Rodellas 和 Fornés (1984) 使用二甲基吡啶来表征各种沸石的酸性表面。这项研究为表面化学提供了见解,对催化和材料科学具有相关性 (Corma et al., 1984)。
生物降解研究
Khasaeva, Parshikov 和 Zaraisky (2020) 探讨了细菌对二甲基吡啶的生物降解,突出了它在环境化学中的相关性,特别是在处理含有吡啶衍生物的工业废物方面 (Khasaeva et al., 2020)。
安全和危害
属性
IUPAC Name |
2,4-dichloro-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQXFNMLHUBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454598 | |
| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83791-90-6 | |
| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
